SU11271
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Overview
Description
SU11271 is a complex organic compound that features multiple functional groups, including indolinyl, sulfonyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU11271 typically involves multi-step organic reactions. The process may start with the preparation of the indolin-2-one core, followed by the introduction of the sulfonyl group and the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl and pyrrole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its multiple functional groups suggest it might interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of SU11271 would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- SU11271
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.
Properties
CAS No. |
669764-16-3 |
---|---|
Molecular Formula |
C29H31N5O4S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(3Z)-5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C29H31N5O4S/c1-18-25(30-19(2)27(18)29(36)33-14-12-32(3)13-15-33)17-23-22-16-21(8-9-24(22)31-28(23)35)39(37,38)34-11-10-20-6-4-5-7-26(20)34/h4-9,16-17,30H,10-15H2,1-3H3,(H,31,35)/b23-17- |
InChI Key |
MHTSQKQLTZCFPE-QJOMJCCJSA-N |
SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11271; SU11271; SU 11271. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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